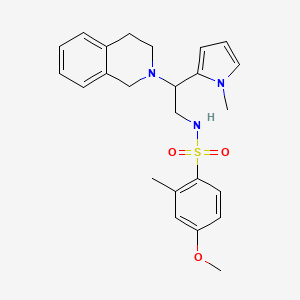
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a variety of functional groups, including an isoquinoline, pyrrole, and sulfonamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through multi-step organic synthesis. One potential route involves:
Formation of the 3,4-dihydroisoquinoline intermediate through Pomeranz-Fritsch or Bischler-Napieralski reaction.
Introduction of the 1-methyl-1H-pyrrol-2-yl group via a suitable coupling reaction.
Formation of the benzenesulfonamide moiety by sulfonylation of a suitable amine precursor.
Industrial Production Methods
Industrial production may scale up these synthetic steps, utilizing catalytic methods and flow chemistry to enhance yields and efficiency. Purification typically involves crystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Oxidation: The isoquinoline moiety can be oxidized to yield corresponding N-oxides.
Reduction: The nitro group in any precursor can be reduced to amines.
Substitution: The sulfonamide can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation yields N-oxides.
Reduction leads to primary or secondary amines.
Substitution yields new sulfonamide derivatives.
科学的研究の応用
This compound is of interest in various fields:
Chemistry: Used as a building block in synthetic organic chemistry.
Biology: Potential probe for enzyme activity studies.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: May serve as a precursor for the synthesis of complex pharmaceuticals.
作用機序
The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide likely involves:
Molecular Targets: Enzymes involved in inflammation or cell proliferation.
Pathways: Inhibition of specific signaling pathways or modulation of receptor activity.
類似化合物との比較
Compared to other isoquinoline and pyrrole derivatives:
Unique Aspects: The combination of an isoquinoline and pyrrole with a sulfonamide makes it unique in its class, potentially offering a novel mode of action.
Similar Compounds: N-(2-(1,2-dihydroisoquinolin-2-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamides, pyrroloisoquinolines.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide certainly presents a fascinating area for further exploration in medicinal chemistry and beyond.
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly its effects on various biological systems, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines a sulfonamide group with a 3,4-dihydroisoquinoline moiety and a pyrrole derivative. The molecular formula is C20H25N3O3S with a molecular weight of approximately 375.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O3S |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1049361-36-5 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the isoquinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydroisoquinoline have shown potent activity against various bacterial strains and fungi. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis pathways, making it a candidate for further development as an antimicrobial agent .
Antimalarial Activity
The compound's structural components suggest potential antimalarial activity. In vitro studies have demonstrated that similar isoquinoline derivatives possess effective antiplasmodial activity against Plasmodium falciparum, with IC50 values in the low nanomolar range . This highlights the need for further exploration into the specific mechanisms through which this compound may inhibit malaria parasites.
Central Nervous System Effects
Given its structural similarity to known neuroactive compounds, this sulfonamide derivative may interact with neurotransmitter systems. Research has shown that isoquinoline derivatives can modulate dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders such as Parkinson’s disease and depression .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Altering the methoxy or methyl groups can significantly impact the compound's affinity for target receptors.
- Isoquinoline Modifications : Changes in the isoquinoline ring can enhance or diminish pharmacological effects, as seen in various analogs that have been tested for their activity against Plasmodium and other pathogens .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A series of isoquinoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity .
- Antimalarial Screening : Compounds structurally related to this compound were evaluated in vivo using rodent models infected with Plasmodium yoelii. The study found promising results with certain analogs exhibiting high efficacy .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-15-21(30-3)10-11-24(18)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLODHRMJGDITIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














